Pyrimidine-4,6-dicarboxylic acid
Overview
Description
Synthesis Analysis
Synthesis of Pyrimidine Derivatives : The synthesis of pyrimidine derivatives such as 4,6-disubstituted 2-(4-morpholinyl)pyrimidines involves selective and sequential palladium-catalyzed cross-coupling reactions using triorganoindium reagents, showcasing an efficient and versatile methodology (Martínez et al., 2012).
Novel Synthesis Routes : A novel cyclic amino acid related to pyrimidinecarboxylic acid was synthesized from halophilic phototrophic bacteria, indicating new biological sources and synthesis pathways (Galinski et al., 1985).
Molecular Structure Analysis
- Structural Signatures : An analysis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, closely related to pyrimidine-4,6-dicarboxylic acid, revealed insights into its molecular and electronic structure via spectroscopic methods, providing a basis for understanding similar compounds (Krishna Murthy et al., 2019).
Chemical Reactions and Properties
- Reactivity Studies : The reactivity of pyrimidine derivatives can be investigated through their interactions with different chemical agents, as seen in the synthesis of novel pyrimidines from 6-[(dimethylamino)methylene]aminouracil (Prajapati & Thakur, 2005).
Physical Properties Analysis
- Spectroscopic Studies : Spectroscopic analysis provides essential information about the physical properties of pyrimidine derivatives, as seen in the structural analysis of related compounds (Krishna Murthy et al., 2019).
Chemical Properties Analysis
- Synthesis and Properties : The synthesis and properties of pyrimidine derivatives, including their potential as non-linear optical materials, are explored through various chemical reactions and analysis techniques, as demonstrated in the synthesis of pyrimidine analogs (Grivsky et al., 1980).
Scientific Research Applications
Fluorescence Study of DNA Lesions
This compound is used in studying the fluorescence characteristics of pyrimidine-6,4-pyrimidone photoadducts, which are a major class of far-UV-induced DNA lesions (Blais et al., 1994).
Potential in Chemotherapeutic Agents
It may serve as a precursor for or modify nucleic acid synthesis, potentially leading to new chemotherapeutic agents for parasitic tissues and various diseases (Hitchings et al., 1950).
Applications in Medicine and Optics
Pyrimidine-4,6-dicarboxylic acid has potential applications in medicine and nonlinear optics fields (Hussain et al., 2020).
Anticancer and Antiviral Potentials
This compound and its derivatives exhibit anticancer and antiviral potential, making them useful in drug discovery and exploration for lead molecules (Kumar et al., 2019).
Pharmaceutical and Coordination Chemistry Applications
Pyrimidine derivatives, including Pyrimidine-4,6-dicarboxylic acid, are widely applied in pharmaceutical or coordination chemistry (Mahfoudh et al., 2017).
Colorimetric and Luminescence pH Sensors
It can function as colorimetric and luminescence pH sensors, displaying dramatic color changes and luminescence switching upon acid introduction (Achelle et al., 2009).
Medicinal and Agrochemical Research
New valuable building blocks derived from it hold strong potential for medicinal and agrochemical research (Schmitt et al., 2017).
Antimicrobial Activities
C6-substituted pyrimidine analogs showed good activity against fungal strains, comparable to Flucanazole (Goudgaon et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyrimidine-4,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-4(6(11)12)8-2-7-3/h1-2H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEOKRXVAACBHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286236 | |
Record name | pyrimidine-4,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-4,6-dicarboxylic acid | |
CAS RN |
16490-02-1 | |
Record name | 16490-02-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | pyrimidine-4,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine-4,6-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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